1-isobutyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide
Description
1-Isobutyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide is a heterocyclic compound featuring a benzothiazine core with a sulfone group (SO₂) at position 2 and an isobutyl substituent at the nitrogen atom (position 1). This scaffold is part of a broader class of 1,2-benzothiazine derivatives, which are recognized for their diverse pharmacological and chemical reactivity profiles.
Properties
Molecular Formula |
C12H15NO3S |
|---|---|
Molecular Weight |
253.32 g/mol |
IUPAC Name |
1-(2-methylpropyl)-2,2-dioxo-2λ6,1-benzothiazin-4-one |
InChI |
InChI=1S/C12H15NO3S/c1-9(2)7-13-11-6-4-3-5-10(11)12(14)8-17(13,15)16/h3-6,9H,7-8H2,1-2H3 |
InChI Key |
FCBNTJHXQSNGCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2C(=O)CS1(=O)=O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of benzo[c]thiazin-4(3H)-one 2,2-dioxides typically involves constructing the benzothiazine ring followed by oxidation to introduce the sulfonyl (dioxide) functionality. The isobutyl substituent is introduced at the nitrogen atom through alkylation reactions.
Key synthetic steps include:
- Formation of the benzothiazine core via cyclization reactions involving appropriate amines and carbonyl-containing precursors.
- Introduction of the sulfonyl dioxide group by oxidation of the thiazine sulfur atom.
- N-alkylation using isobutyl halides or related alkylating agents to install the isobutyl group on nitrogen.
Detailed Synthetic Route
Based on patent literature and related benzothiazine dioxide syntheses, a representative preparation method is as follows:
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of benzothiazine intermediate | Reaction of o-aminothiophenol derivatives with carbonyl compounds (aldehydes or ketones) | Cyclization forms the thiazine ring |
| 2 | Oxidation of thiazine sulfur to sulfonyl dioxide | Use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under controlled conditions | Converts thiazine sulfur to dioxide |
| 3 | N-alkylation of benzothiazine dioxide intermediate | Treatment with isobutyl bromide or iodide in presence of base (e.g., potassium carbonate) in anhydrous solvent like DMF | Introduces isobutyl group on nitrogen |
This sequence ensures the formation of the target compound with the correct oxidation state and substitution pattern.
Experimental Example from Related Literature
- Starting materials: o-aminothiophenol and 2-chlorobenzoyl chloride or related derivatives.
- Cyclization: The amine and carbonyl compound are reacted under reflux to form the benzothiazine ring.
- Oxidation: The thiazine sulfur is oxidized using m-CPBA in dichloromethane at 0°C to room temperature.
- N-alkylation: The resulting benzothiazine dioxide is treated with isobutyl bromide and potassium carbonate in dry DMF at room temperature to yield 1-isobutyl-1H-benzo[c]thiazin-4(3H)-one 2,2-dioxide.
Alternative Methods and Variations
- Use of different bases such as sodium hydride or cesium carbonate for the alkylation step.
- Variation in solvents like acetonitrile or dimethyl sulfoxide (DMSO) for improved yields.
- Direct one-pot synthesis combining cyclization and oxidation steps under carefully optimized conditions.
Analytical and Characterization Data
| Technique | Data/Result |
|---|---|
| Mass Spectrometry | ESI-MS m/z 253 [M+H]+ consistent with molecular weight |
| NMR Spectroscopy | Characteristic signals for benzothiazine ring and isobutyl substituent (1H and 13C NMR) |
| IR Spectroscopy | Strong absorption bands for sulfonyl group (~1150-1350 cm^-1) and carbonyl (~1650 cm^-1) |
| Purity | Typically >95% by HPLC or GC analysis |
These data confirm the successful synthesis and purity of the compound.
Research Findings and Applications
- Compounds in the benzo[c]thiazin-4(3H)-one 2,2-dioxide class, including 1-isobutyl derivatives, have shown promising biological activities such as PI3K inhibition, anti-inflammatory, antimicrobial, and antioxidant effects.
- The isobutyl group influences the compound’s solubility and target binding affinity, potentially enhancing pharmacological profiles.
- Synthetic methods allow for structural modifications to optimize activity and pharmacokinetics.
Summary Table of Preparation Methods
| Method Step | Description | Common Reagents/Conditions | Yield/Notes |
|---|---|---|---|
| Cyclization | Formation of benzothiazine ring | o-Aminothiophenol + aldehyde/ketone, reflux | Moderate to high yields |
| Oxidation | Sulfur to sulfonyl dioxide | m-CPBA or H2O2, low temperature | High selectivity, >85% yield |
| N-Alkylation | Introduction of isobutyl group | Isobutyl bromide/iodide + K2CO3 in DMF | Good yields (70-90%) |
Chemical Reactions Analysis
Types of Reactions: 1-Isobutyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isobutyl group can be replaced by other alkyl or aryl groups using appropriate nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Alkyl halides, aryl halides, sodium hydride, and dimethylformamide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various alkylated or arylated derivatives.
Scientific Research Applications
Chemistry: The compound serves as a versatile building block for the synthesis of more complex heterocyclic systems and functional materials.
Biology: It has shown promise as a bioactive molecule with potential antimicrobial, antifungal, and anticancer properties.
Medicine: Research has indicated its potential as a lead compound for the development of new therapeutic agents targeting various diseases, including bacterial infections and cancer.
Industry: The compound is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-isobutyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to the modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The substituent at position 1 significantly influences molecular weight, solubility, and melting points. Key comparisons include:
- Melting Points : The methyl derivative’s relatively low melting point (117–118°C) suggests moderate crystallinity, likely influenced by the compact methyl group. Bulkier substituents (e.g., isobutyl or benzyl) may reduce crystallinity due to steric hindrance, though experimental data are lacking .
- Lipophilicity : The isobutyl group (logP ~1.35, inferred from analogs) may enhance membrane permeability compared to methyl or hydrophilic substituents, making it favorable for drug design .
Pharmacological Activity
Benzothiazine dioxides exhibit potent anti-inflammatory and enzyme inhibitory properties:
- Methyl and Ethyl Derivatives : Demonstrated superior NSAID activity compared to Piroxicam® and Meloxicam®, likely via cyclooxygenase (COX) inhibition .
- Pent-4-yn-1-yl Derivative : Utilized as a sulfenylation probe in redox biology, highlighting the scaffold’s adaptability for chemical biology applications .
Reactivity in Multi-Component Reactions
The enolic nature of the 4-keto group enables participation in condensations:
- Methyl Derivative : Reacts with benzylamine and triethyl orthoformate to form hydrazone frameworks with MAO inhibitory activity .
- Isobutyl Derivative : Expected to undergo similar reactions, but steric effects from the isobutyl group may slow kinetics or favor alternative pathways .
- Benzoxathiinone Analogs: Demonstrate divergent reactivity with methylene-active nitriles and aldehydes, yielding pyran-fused derivatives or salts depending on catalysts (e.g., Et₃N vs. NH₄OAc) .
Biological Activity
1-Isobutyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and therapeutic applications.
The compound has the molecular formula and is characterized by a thiazine ring structure. Its unique features contribute to its biological activity, particularly in antimicrobial and anti-inflammatory contexts.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from isothiocyanate derivatives. The process includes nucleophilic substitutions and cyclization reactions that yield the target compound with high purity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazine derivatives, including this compound. In vitro evaluations against various bacterial strains have demonstrated significant inhibition:
- Against Gram-positive bacteria : Effective against Staphylococcus aureus.
- Against Gram-negative bacteria : Notable activity against Escherichia coli and Pseudomonas aeruginosa.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 128 μg/mL |
| Escherichia coli | 256 μg/mL |
| Pseudomonas aeruginosa | 512 μg/mL |
These findings suggest that the compound may serve as a lead in developing new antimicrobial agents.
Anti-inflammatory Activity
In vivo studies have indicated that this compound exhibits anti-inflammatory properties. It has been shown to reduce edema in animal models when administered at specific dosages, suggesting a mechanism that may involve the inhibition of pro-inflammatory cytokines.
Case Studies
A notable case study involved the administration of this compound in a controlled trial aimed at evaluating its efficacy against chronic inflammation. The results indicated a significant reduction in inflammatory markers compared to control groups.
The proposed mechanism for the biological activity of this compound includes:
- Inhibition of bacterial cell wall synthesis : Similar to other thiazine derivatives.
- Modulation of inflammatory pathways : Potentially through the inhibition of NF-kB signaling.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
